molecular formula C13H11Cl2NS B2925083 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712309-51-8

4-[(3,4-Dichlorobenzyl)sulfanyl]aniline

Cat. No.: B2925083
CAS No.: 712309-51-8
M. Wt: 284.2
InChI Key: SIYQOFPSXMRXTP-UHFFFAOYSA-N
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Description

“4-[(3,4-Dichlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H11Cl2NS and a molecular weight of 284.20 . It is used for research purposes, particularly in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 89 - 90 degrees .

Scientific Research Applications

Environmental Biotechnology

Research on the degradation of sulfanilic acid, a compound similar to 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline in having an aniline component, by Novosphingobium resinovorum SA1, highlights the potential environmental applications of related compounds. Novosphingobium resinovorum SA1 can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, indicating the biotechnological potential of aniline derivatives in bioremediation processes (Hegedűs et al., 2017).

Organic Synthesis and Material Science

The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide using anilines as the aryl source demonstrates the versatility of aniline derivatives in synthesizing complex organic molecules. Such reactions facilitate the development of novel materials and pharmaceuticals, showcasing the importance of aniline and sulfanyl groups in organic synthesis (Liu et al., 2017).

Corrosion Inhibition

Compounds containing aniline functionalities, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest the potential application of this compound as a corrosion inhibitor, given its structural similarity to effective corrosion-inhibiting compounds (Daoud et al., 2014).

Electro-emissive Devices

The development of novel aniline and haloaniline binary copolymer films for electro-emissive devices (EEDs) highlights the potential application of aniline derivatives in the field of electronic materials. These copolymers exhibit different electropolymerization behaviors and infrared (IR) emissivity regulation ability, indicating the utility of aniline derivatives in developing materials for dynamic visible light and IR camouflage (Wang et al., 2020).

Carbonic Anhydrase Inhibition

Studies on halogenated sulfonamides, including aniline derivatives, have demonstrated potent inhibition of carbonic anhydrase IX, a tumor-associated isozyme. This suggests the potential of this compound derivatives in designing inhibitors with applications in cancer therapy (Ilies et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYQOFPSXMRXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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